Ys-II
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Overview
Description
Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside: is a naturally occurring saponin compound. Saponins are glycosides with a distinctive foaming characteristic, commonly found in various plant species. This compound is particularly noted for its potential biological activities, including anti-inflammatory, anti-cancer, and immune-modulating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside typically involves glycosylation reactions. The process begins with the preparation of the smilagenin aglycone, followed by the sequential addition of sugar moieties. The glycosylation reactions are often catalyzed by glycosidases or chemical catalysts under controlled conditions to ensure the correct stereochemistry of the glycosidic bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants known to contain high levels of saponins. Alternatively, biotechnological methods, including microbial fermentation and enzymatic synthesis, are employed to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aglycone or sugar moieties, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, affecting its solubility and reactivity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Glycosidases or chemical catalysts like Lewis acids for glycosylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is studied for its unique structural properties and potential as a building block for synthesizing other bioactive compounds .
Biology: Biologically, this compound is investigated for its role in cell signaling and its potential to modulate various biological pathways. It has shown promise in studies related to immune response and inflammation .
Medicine: In medicine, Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is explored for its therapeutic potential in treating diseases such as cancer, due to its cytotoxic effects on cancer cells. It is also studied for its anti-inflammatory and immune-modulating properties .
Industry: Industrially, this compound is used in the formulation of cosmetics and personal care products due to its surfactant properties and potential skin benefits .
Mechanism of Action
The mechanism of action of Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside involves its interaction with cell membranes and various molecular targets. The compound can modulate signaling pathways related to inflammation and immune response. It is believed to exert its effects by binding to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Sarsasapogenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-xylopyranoside: Another saponin with similar glycosidic linkages but different sugar moieties.
Oleanolic acid 3-O-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->3)-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside: A triterpenoid saponin with a complex sugar chain.
Uniqueness: Smilagenin 3-O-beta-D-glucopyranosyl-(1->2)-beta-D-galactopyranoside is unique due to its specific glycosidic linkages and the combination of sugar moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C39H64O13 |
---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1 |
InChI Key |
MMTWXUQMLQGAPC-KQRWKONWSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Pictograms |
Irritant |
Synonyms |
timosaponin A3 timosaponin AIII |
Origin of Product |
United States |
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